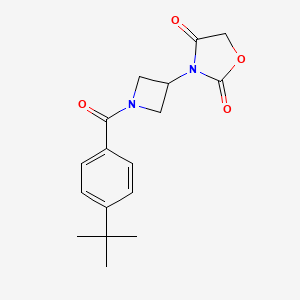

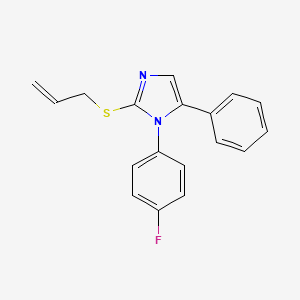

2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C18H15FN2S and its molecular weight is 310.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is part of a broader class of compounds known for their versatile synthesis and significant bioactivity. A closely related compound, 4,5-diaryl-2-(substituted thio)-1H-imidazoles, has been synthesized and evaluated for its anti-inflammatory and analgesic properties. These compounds have shown potency greater than conventional drugs like phenylbutazone and indomethacin in animal assays, highlighting the therapeutic potential of this chemical scaffold in treating conditions like arthritis and pain (Sharpe et al., 1985).

Targeting Kinase Inhibition

Further research into the structural class of 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles has demonstrated their ability to inhibit p38 MAP kinase and TNF-α release, with some derivatives showing potent inhibitory activity in low nanomolar ranges. These findings suggest potential applications in managing diseases associated with excessive kinase activity and inflammation (Koch et al., 2008).

Catalytic Applications

In catalysis, chiral imidazoline-phosphine ligands derived from the imidazole framework have been developed, showcasing the utility of these compounds in asymmetric syntheses. Specifically, these ligands have been employed in palladium-catalyzed enantioselective allylic alkylations, demonstrating high yields and enantioselectivities. This indicates the role of imidazole derivatives in facilitating stereoselective organic transformations, a key aspect of medicinal chemistry and drug synthesis (Mei et al., 2011).

Anticancer Activity

Imidazole derivatives, including those with modifications at the 4-fluorophenyl position, have been explored for their anticancer properties. For example, 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have shown considerable antiproliferative effects against various breast cancer cell lines, outperforming reference compounds like cisplatin. This underscores the potential of such compounds in the development of new cancer therapeutics (Karthikeyan et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-phenyl-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2S/c1-2-12-22-18-20-13-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h2-11,13H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKXWUBKHWRGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)